Iodomethyl methyl ether

Description

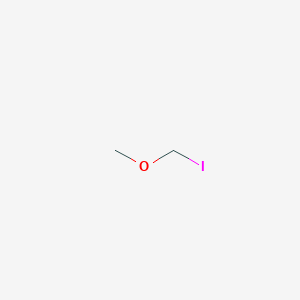

Structure

3D Structure

Properties

IUPAC Name |

iodo(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5IO/c1-4-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSXSNJAQDJKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156625 | |

| Record name | Iodomethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13057-19-7 | |

| Record name | Methane, iodomethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodomethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodomethyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodomethyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Iodomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of iodomethyl methyl ether, a versatile reagent in organic chemistry. The document details the core reaction mechanisms, provides structured quantitative data, outlines experimental protocols, and includes visualizations of the synthetic pathways.

Core Synthesis Mechanisms

The primary and most efficient method for synthesizing this compound is through the reaction of methylal (dimethoxymethane) with iodotrimethylsilane (B154268) (TMSI). This reaction proceeds via a nucleophilic substitution mechanism.[1]

An alternative, more cost-effective approach involves the in situ generation of iodotrimethylsilane from trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI).[2]

Reaction with Iodotrimethylsilane (TMSI)

The synthesis of this compound from methylal and TMSI follows an SN2 pathway.[1] The silicon center of TMSI coordinates to one of the ether oxygens of methylal. This coordination enhances the electrophilicity of the central carbon atom, making it more susceptible to nucleophilic attack. The iodide ion then acts as the nucleophile, attacking the central carbon and displacing a methoxy (B1213986) group. This results in the formation of this compound and trimethylsilyl methoxide (B1231860) as a byproduct.[1]

In Situ Generation of Iodotrimethylsilane

To reduce costs, iodotrimethylsilane can be generated in the reaction mixture from less expensive precursors: trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[2] This method also follows an SN2 pathway, with the TMSI being formed in situ prior to reacting with methylal.

Quantitative Data

The choice of synthetic method can impact reaction time and cost. The following table summarizes the key quantitative differences.

| Method | Reagents | Reaction Time | Relative Cost | Yield |

| Pre-formed TMSI | Methylal, Iodotrimethylsilane | 1-2 hours | Higher | >95%[1] |

| In situ TMSI | Methylal, Trimethylsilyl chloride, Sodium Iodide | 3-4 hours | Lower | High |

Experimental Protocols

Synthesis using pre-formed Iodotrimethylsilane

This protocol is adapted from established procedures for ether cleavage using TMSI.[3][4]

Materials:

-

Methylal (dimethoxymethane)

-

Iodotrimethylsilane (TMSI)

-

Anhydrous chloroform (B151607) (or other suitable aprotic solvent)

-

Copper powder (as a stabilizer)[1]

-

Round-bottom flask, oven-dried

-

Syringes, oven-dried

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous chloroform.

-

Add methylal to the solvent.

-

Add a small amount of copper powder as a stabilizer.[1]

-

Cool the mixture in an ice bath.

-

Slowly add iodotrimethylsilane to the stirred solution via syringe.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation.

Synthesis using in situ generated Iodotrimethylsilane

Materials:

-

Methylal (dimethoxymethane)

-

Trimethylsilyl chloride (TMSCl)

-

Sodium iodide (NaI), dried

-

Anhydrous acetonitrile (B52724)

-

Round-bottom flask, oven-dried

-

Magnetic stirrer

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add anhydrous acetonitrile and dried sodium iodide.

-

To this suspension, add methylal.

-

Slowly add trimethylsilyl chloride to the stirred mixture.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

The formation of a precipitate (sodium chloride) will be observed.

-

Monitor the reaction by GC or TLC.

-

Upon completion, the reaction mixture is filtered to remove the sodium chloride precipitate.

-

The filtrate is then carefully quenched and worked up as described in the previous protocol (Section 3.1, steps 8-11).

Safety Considerations

This compound and its precursors are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Chloromethyl methyl ether, a related compound, is a known human carcinogen, and while this compound's carcinogenicity is not as well-documented, it should be treated with extreme caution.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Iodomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethyl methyl ether (CH₃OCH₂I), also known as methoxyiodomethane, is a highly reactive haloether that serves as a crucial reagent in organic synthesis. Its primary application lies in the introduction of the methoxymethyl (MOM) protecting group to alcohols, a common strategy in the synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and use.

Physical and Chemical Properties

This compound is a dense, flammable liquid that is soluble in organic solvents.[1] It is known to be unstable and is often sold with a copper stabilizer to inhibit decomposition.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₅IO | [2] |

| Molecular Weight | 171.97 g/mol | |

| Boiling Point | 39 °C at 20 mmHg | |

| Density | 2.03 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.546 | |

| Solubility | Soluble in organic solvents | |

| Flash Point | 22 °C (71.6 °F) |

Chemical Reactivity and Applications

The primary utility of this compound in organic synthesis is as a potent electrophile for the introduction of the methoxymethyl (MOM) group. The MOM group is a valuable protecting group for alcohols due to its stability under a wide range of reaction conditions and its facile cleavage under acidic conditions.[3][4]

Methoxymethylation of Alcohols

This compound readily reacts with alcohols in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form MOM ethers.[4] The reaction proceeds via a nucleophilic substitution mechanism where the alcohol oxygen attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the iodide leaving group.

The general mechanism for the methoxymethylation of an alcohol is depicted below:

Caption: Mechanism of alcohol protection as a MOM ether.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the cleavage of dimethoxymethane (B151124) (also known as methylal) with iodotrimethylsilane (B154268).[1]

Materials:

-

Dimethoxymethane

-

Iodotrimethylsilane

-

Anhydrous solvent (e.g., chloroform)

-

Round-bottom flask

-

Magnetic stirrer

-

Distillation apparatus

-

Nitrogen or Argon atmosphere setup

Procedure:

-

To a stirred solution of dimethoxymethane in an anhydrous solvent under an inert atmosphere, add iodotrimethylsilane dropwise at room temperature.

-

The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is carefully worked up. This may involve quenching with a mild base to neutralize any remaining acid.

-

The product, this compound, is then purified by distillation under reduced pressure.

The overall synthesis reaction is as follows:

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two singlets.

| Chemical Shift (δ) | Multiplicity | Assignment |

| ~5.6 ppm | Singlet | -CH₂- |

| ~3.5 ppm | Singlet | -OCH₃ |

Note: Chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorptions for C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch |

| 1100-1000 | Strong | C-O stretch |

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 172 | [CH₃OCH₂I]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 45 | [CH₃OCH₂]⁺ |

| 31 | [CH₃O]⁺ |

| 15 | [CH₃]⁺ |

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is classified as a flammable liquid, toxic if swallowed, in contact with skin, or if inhaled, causes severe skin burns and eye damage, and is suspected of causing cancer.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. Due to its instability, it should be stored at a low temperature (2-8 °C) and may contain a stabilizer like copper.

References

A Comprehensive Technical Guide to the Spectroscopic Data of Iodomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for iodomethyl methyl ether (ICH₂OCH₃), a key reagent in organic synthesis. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data for the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ) ppm (Estimated) | Multiplicity | Assignment |

| ¹H | ~5.6 | Singlet | ICH₂- |

| ¹H | ~3.5 | Singlet | -OCH₃ |

| ¹³C | ~90 | Not Applicable | ICH₂- |

| ¹³C | ~60 | Not Applicable | -OCH₃ |

Note: The chemical shifts are estimated based on typical values for similar functional groups.

Table 2: Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) (Typical) | Intensity | Vibration | Functional Group |

| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic |

| 1150-1050 | Strong | C-O Stretch | Ether |

| < 600 | Medium-Strong | C-I Stretch | Alkyl Iodide |

Note: These are typical absorption ranges for the respective functional groups.

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) (Predicted) | Relative Intensity | Possible Fragment Ion |

| 172 | Low | [CH₃OCH₂I]⁺ (Molecular Ion) |

| 127 | Variable | [I]⁺ |

| 45 | High | [CH₃OCH₂]⁺ |

| 15 | Medium | [CH₃]⁺ |

Note: The fragmentation pattern is predicted based on the typical behavior of haloethers in mass spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

A solution of this compound (approximately 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

-

-

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

-

¹H NMR:

-

A standard one-pulse sequence is employed.

-

The spectral width is set to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence is used to obtain singlet peaks for each carbon environment.

-

The spectral width is set to a wider range appropriate for carbon nuclei (e.g., 0-100 ppm).

-

A larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid, a neat sample is prepared.

-

A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are pressed together to form a thin film of the sample.

-

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

2.3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.

-

Electron Ionization (EI) is a common method for the analysis of small, volatile molecules.

-

-

Instrumentation and Parameters:

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

The instrument is calibrated using a known standard.

-

The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and expected fragments.

-

The data is presented as a plot of relative intensity versus m/z.

-

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for spectroscopic analysis.

3.2. Mass Spectrometry Fragmentation Pathway

This diagram illustrates the logical relationships in the predicted fragmentation of this compound upon electron ionization.

Caption: Predicted mass spectrometry fragmentation pathway.

An In-depth Technical Guide to Iodomethyl Methyl Ether: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Iodomethyl methyl ether (CH₃OCH₂I), also known as iodomethoxymethane, is a highly reactive haloether that serves as a potent electrophile in organic synthesis. Its utility primarily lies in its capacity as a methoxymethylating and alkylating agent, finding application in the protection of sensitive functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, physical and chemical properties, and its key applications in organic chemistry.

Discovery and History

The definitive first synthesis of this compound is not prominently documented in readily available historical accounts. However, its use as a reagent in organic synthesis gained traction in the late 1970s. A notable early mention appears in a 1978 publication by M. E. Jung and T. A. Blumenkopf, where they describe the "simple formation of this compound" from the reaction of dimethoxymethane (B151124) with iodotrimethylsilane (B154268). This suggests that while the compound may have been synthesized earlier, its practical application and a convenient method for its preparation were highlighted during this period. The development of reagents like iodotrimethylsilane was crucial for the accessible synthesis of α-iodo ethers such as this compound.

Physicochemical and Spectroscopic Data

This compound is a dense, colorless liquid that is soluble in organic solvents.[1][2] It is typically stabilized with copper for storage.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₅IO |

| Molecular Weight | 171.97 g/mol |

| CAS Number | 13057-19-7 |

| Boiling Point | 39 °C at 20 mmHg[1] |

| Density | 2.03 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.546[1] |

| Flash Point | 22 °C (71.6 °F) - closed cup |

Experimental Protocols

Caution: this compound is a reactive and potentially hazardous compound. It is classified as flammable, toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[3] All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the cleavage of dimethoxymethane (also known as methylal) with iodotrimethylsilane.[1][2][4]

Reaction:

(CH₃O)₂CH₂ + (CH₃)₃SiI → CH₃OCH₂I + (CH₃)₃SiOCH₃

Materials:

-

Dimethoxymethane (methylal)

-

Iodotrimethylsilane

-

Anhydrous solvent (e.g., chloroform (B151607) or acetonitrile)

-

Nitrogen or Argon atmosphere

-

Round-bottom flask with a magnetic stirrer

-

Syringes for transfer of reagents

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask containing a magnetic stir bar, add dimethoxymethane.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add one equivalent of iodotrimethylsilane to the stirred dimethoxymethane.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the dimethoxymethane signal and the appearance of the product signals.

-

The resulting this compound is often used in situ without purification. If purification is required, it can be carefully distilled under reduced pressure.

Methoxymethylation of a Phenol (B47542) (MOM Protection)

This compound is a highly effective reagent for the introduction of the methoxymethyl (MOM) protecting group onto alcohols and phenols. The MOM group is stable to a variety of reaction conditions but can be readily removed under acidic conditions.

Reaction:

Ar-OH + CH₃OCH₂I + Base → Ar-OCH₂OCH₃ + Base·HI

Materials:

-

Phenol (or other alcohol)

-

This compound

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or potassium carbonate)

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or acetone)

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Dissolve the phenol (1.0 equivalent) and the non-nucleophilic base (1.5-2.0 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.2-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, can be monitored by TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Reaction Mechanisms and Workflows

Synthesis of this compound

The synthesis proceeds via a nucleophilic attack of the iodide from iodotrimethylsilane on one of the methyl groups of the protonated or Lewis acid-activated dimethoxymethane.

Methoxymethylation of an Alcohol (MOM Protection)

The methoxymethylation of an alcohol using this compound is a classic example of a Williamson ether synthesis, proceeding through an Sₙ2 mechanism. The alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the iodide leaving group.

Applications in Drug Development and Research

The primary role of this compound in drug development and complex molecule synthesis is as a precursor to the methoxymethyl (MOM) ether protecting group. The MOM group is valued for its stability in a wide range of conditions, including exposure to strong bases, organometallics, and many oxidizing and reducing agents. This stability allows for chemical transformations to be performed on other parts of a molecule without affecting the protected hydroxyl group. The MOM group can then be cleanly removed under mild acidic conditions to reveal the original alcohol.

Beyond its use in forming MOM ethers, this compound can also act as a source of the iodomethyl group in certain alkylation reactions, although this is a less common application. Its high reactivity makes it a valuable tool for synthetic chemists aiming to construct complex molecular frameworks efficiently.

References

Theoretical Insights into the Reactivity of Iodomethyl Methyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodomethyl methyl ether (CH₃OCH₂I) is a highly reactive haloether that serves as a potent methoxymethylating agent in organic synthesis. Its utility stems from the facile displacement of the iodide leaving group by a wide range of nucleophiles, enabling the introduction of the methoxymethyl (MOM) protecting group or the formation of various methoxymethyl derivatives. This technical guide provides a comprehensive theoretical and practical overview of the reactivity of this compound, with a focus on its reaction mechanisms, kinetics, and synthetic applications. The information presented herein is intended to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this versatile reagent.

Core Reactivity: The Sₙ2 Mechanism

The reactivity of this compound is predominantly governed by the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[1][2] Several factors contribute to the high Sₙ2 reactivity of this compound:

-

Excellent Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its large size, high polarizability, and the stability of the resulting anion.

-

Steric Accessibility: The primary carbon center of the iodomethyl group is sterically unhindered, allowing for easy "backside attack" by the nucleophile, a key feature of the Sₙ2 mechanism.[3]

-

Electrophilic Carbon: The electron-withdrawing effect of the adjacent oxygen and iodine atoms increases the partial positive charge on the carbon atom, making it more susceptible to nucleophilic attack.

The general Sₙ2 reaction of this compound with a nucleophile (Nu⁻) can be depicted as follows:

Quantitative Reactivity Data

While specific kinetic and thermodynamic data for the reactions of this compound are not extensively reported, data from analogous Sₙ2 reactions of similar alkyl iodides can provide valuable insights into its reactivity. It is important to note that the presence of the methoxy (B1213986) group can influence the reaction rates, and the following data should be considered as estimations.

Table 1: Representative Sₙ2 Reaction Rate Constants

| Nucleophile | Substrate | Solvent | k (M⁻¹s⁻¹) | Temperature (°C) |

| N₃⁻ | CH₃I | Methanol | 1.4 x 10⁻⁴ | 25 |

| I⁻ | CH₃I | Methanol | 3.0 x 10⁻⁵ | 25 |

| RS⁻ | CH₃I | Methanol | 1.0 x 10⁻³ | 25 |

| CN⁻ | CH₃I | Methanol | 6.0 x 10⁻⁵ | 25 |

Note: This table presents representative data for methyl iodide to illustrate the relative reactivity of different nucleophiles in Sₙ2 reactions. The actual rate constants for this compound may vary.

Table 2: Estimated Bond Dissociation Energies (BDEs)

| Bond | BDE (kJ/mol) | BDE (kcal/mol) |

| CH₃OCH₂-I | ~213 | ~51 |

| CH₃-I | 234 | 56 |

| CH₃CH₂-I | 222 | 53 |

Note: The C-I bond dissociation energy for this compound is estimated based on values for similar alkyl iodides.[4] The actual value may differ.

Experimental Protocols

Detailed experimental procedures for the synthesis and reactions of this compound are crucial for successful and safe laboratory practice. Due to its high reactivity and potential hazards, appropriate safety precautions should always be taken.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of dimethoxymethane (B151124) with iodotrimethylsilane.[5][6]

Materials:

-

Dimethoxymethane

-

Iodotrimethylsilane

-

Anhydrous dichloromethane (B109758) (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Nitrogen inlet

Procedure:

-

A solution of dimethoxymethane (1.0 eq) in anhydrous DCM is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

Iodotrimethylsilane (1.1 eq) is added dropwise to the stirred solution over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the volatile components (DCM and trimethylsilyl (B98337) methyl ether) are removed under reduced pressure to yield crude this compound, which can be used directly or purified by distillation under reduced pressure.

Methoxymethylation of a Phenol (B47542) (MOM Protection)

This compound is widely used to protect hydroxyl groups, particularly in phenols.

Materials:

-

Phenol derivative

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

Procedure:

-

To a solution of the phenol (1.0 eq) in anhydrous DCM is added DIPEA (1.5 eq) at room temperature under a nitrogen atmosphere.

-

This compound (1.2 eq) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Theoretical Studies and Computational Insights

While specific computational studies on this compound are limited, theoretical analyses of Sₙ2 reactions of analogous alkyl halides provide a solid framework for understanding its reactivity.[3][7]

Transition State Analysis:

Computational studies reveal that the Sₙ2 transition state is a high-energy, transient species where the central carbon atom is pentacoordinate.[8] The geometry of the transition state is trigonal bipyramidal, with the incoming nucleophile and the departing iodide ion occupying the apical positions.[8] The energy of this transition state dictates the activation energy and, consequently, the rate of the reaction.

Solvent Effects:

The choice of solvent can significantly impact the rate of Sₙ2 reactions. Polar aprotic solvents, such as acetonitrile (B52724) or DMF, are generally preferred for reactions involving this compound. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy of the reaction.[1]

Conclusion

This compound is a valuable and highly reactive reagent in organic synthesis, primarily utilized for methoxymethylation reactions that proceed via an Sₙ2 mechanism. Its reactivity is a consequence of the excellent leaving group ability of iodide and the steric accessibility of the primary carbon center. While specific quantitative kinetic and thermodynamic data for this compound are not extensively documented, a strong understanding of its reactivity can be inferred from analogous systems. The experimental protocols and theoretical insights provided in this guide are intended to facilitate the effective and safe application of this compound in research and development, particularly within the pharmaceutical industry. Further computational and experimental studies are warranted to fully quantify the reactivity of this important synthetic tool.

References

- 1. SN2 reaction - Wikipedia [en.wikipedia.org]

- 2. Ch 8 : SN2 mechanism [chem.ucalgary.ca]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. 3.1.2 – SN2 Mechanisms – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Electrophilicity of Iodomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodomethyl methyl ether (IOMM) is a highly reactive and effective methoxymethylating agent utilized in organic synthesis for the protection of various nucleophilic functional groups. Its electrophilicity is central to its utility, driving reactions with a broad range of nucleophiles under mild conditions. This technical guide provides a comprehensive analysis of the electrophilic nature of this compound, including its synthesis, reaction mechanisms, and qualitative reactivity. While specific quantitative electrophilicity parameters for this compound are not extensively documented in publicly available literature, this guide offers a comparative analysis based on established principles of physical organic chemistry and data from analogous compounds. Detailed experimental protocols for its synthesis and application in O- and N-methoxymethylation are also presented, alongside key safety considerations.

Introduction to the Electrophilicity of this compound

This compound (CH₃OCH₂I) is a member of the haloether family, a class of compounds recognized for their utility as alkylating agents. The electrophilicity of IOMM is a consequence of the polarization of the carbon-iodine bond, induced by the electronegativity of the adjacent ether oxygen and the iodine atom. This polarization renders the methylene (B1212753) carbon atom electron-deficient and susceptible to attack by nucleophiles.

The primary mode of reaction for this compound is a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] Several factors contribute to its high reactivity in these reactions:

-

Excellent Leaving Group: The iodide ion (I⁻) is an outstanding leaving group due to its large size, high polarizability, and the low basicity of its conjugate acid (HI). This facilitates the cleavage of the C-I bond during the nucleophilic attack.

-

Steric Accessibility: As a primary halide, the electrophilic carbon in this compound is sterically unhindered, allowing for ready access by a wide range of nucleophiles.

-

Influence of the Ether Oxygen: The adjacent methoxy (B1213986) group, while not directly participating in the substitution, influences the electron distribution of the molecule.

These characteristics make this compound a more potent methoxymethylating agent than its chloro-analogue, chloromethyl methyl ether (MOM-Cl), allowing for reactions to proceed under milder conditions or with less reactive nucleophiles.

Quantitative and Comparative Reactivity Data

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₅IO |

| Molecular Weight | 171.97 g/mol |

| Boiling Point | 39 °C at 20 mmHg |

| Density | 2.03 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.546 |

| ¹H NMR (CDCl₃) | δ ~5.4 ppm (s, 2H, -OCH₂I), ~3.5 ppm (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~96 ppm (-OCH₂I), ~55 ppm (-OCH₃) |

Table 2: Comparative Analysis of Electrophilicity and Sₙ2 Reactivity

| Electrophile | Leaving Group | Relative Sₙ2 Rate (Illustrative) | Key Observations |

| This compound | I⁻ | Very High | Iodide is an excellent leaving group, leading to high reactivity. Sterically unhindered primary carbon favors Sₙ2. |

| Chloromethyl methyl ether | Cl⁻ | High | Chloride is a good leaving group, but less so than iodide. Generally requires more forcing conditions than the iodo-analogue. |

| Methyl Iodide | I⁻ | ~30 | Serves as a benchmark for a simple, unhindered primary iodide. |

| Ethyl Iodide | I⁻ | ~2 | Introduction of a β-methyl group slightly decreases the Sₙ2 rate due to increased steric hindrance. |

| Isopropyl Iodide | I⁻ | ~0.02 | Significant steric hindrance at the secondary carbon dramatically slows the Sₙ2 reaction rate. |

Relative rates are generalized for typical Sₙ2 reactions and are intended for comparative purposes.

Reaction Mechanisms and Pathways

The primary reaction pathway for this compound with nucleophiles is the Sₙ2 mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.

Sₙ2 reaction of this compound.

This compound reacts with a variety of nucleophiles:

-

O-Nucleophiles: Alcohols and phenols are readily converted to their corresponding methoxymethyl (MOM) ethers.[1]

-

N-Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, can be N-methoxymethylated.

-

C-Nucleophiles: Carbanions, such as those derived from malonates or Grignard reagents, can displace the iodide to form new carbon-carbon bonds.

-

P-Nucleophiles: Phosphines react to form methoxymethylphosphonium salts.[1]

Experimental Protocols

Caution: this compound is a reactive and potentially carcinogenic compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Synthesis of this compound

A reliable method for the synthesis of this compound is the reaction of dimethoxymethane (B151124) with iodotrimethylsilane (B154268).[2][3]

Synthesis of this compound.

Protocol:

-

Apparatus: A flame-dried, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Procedure:

-

To a stirred solution of dimethoxymethane (1.0 equivalent) in a suitable anhydrous solvent (e.g., chloroform (B151607) or neat), add iodotrimethylsilane (1.0-1.2 equivalents) dropwise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is typically stirred for several hours at room temperature or with gentle heating until the reaction is complete (monitor by GC or NMR).

-

The resulting this compound can be purified by distillation under reduced pressure. The product is often used directly in subsequent reactions.

-

O-Methoxymethylation of an Alcohol (General Protocol)

This protocol is adapted from procedures for chloromethyl methyl ether and should be optimized for specific substrates, likely requiring milder conditions due to the higher reactivity of this compound.

O-Methoxymethylation workflow.

Protocol:

-

Reagents:

-

Alcohol (1.0 equivalent)

-

This compound (1.2-1.5 equivalents)

-

Non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) (1.5-2.0 equivalents)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

-

Procedure:

-

Dissolve the alcohol in anhydrous DCM and add DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

Add this compound dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

N-Methoxymethylation of an Amine (General Protocol)

Protocol:

-

Reagents:

-

Amine (1.0 equivalent)

-

This compound (1.1-1.3 equivalents)

-

Base (e.g., triethylamine (B128534) or potassium carbonate) (1.5-2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or DMF)

-

-

Procedure:

-

Dissolve the amine and the base in the chosen anhydrous solvent.

-

Add this compound to the mixture at room temperature.

-

Stir the reaction until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive amines.

-

Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or distillation.

-

Conclusion

This compound is a powerful electrophile for the introduction of the methoxymethyl (MOM) protecting group. Its high reactivity, stemming from the excellent leaving group ability of iodide and the sterically accessible primary carbon, allows for efficient methoxymethylation of a wide range of nucleophiles, often under milder conditions than its chloro-analogue. While quantitative electrophilicity data is sparse, its reactivity profile can be reliably inferred from fundamental principles of Sₙ2 reactions. The detailed protocols provided herein offer a practical framework for the synthesis and application of this versatile reagent in complex organic synthesis, enabling researchers and drug development professionals to effectively utilize its potent electrophilic nature. As with all highly reactive reagents, appropriate safety precautions are paramount.

References

In-Depth Technical Guide to the Thermochemical Data of Iodomethyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for iodomethyl methyl ether (CH₃OCH₂I). Due to the limited experimentally determined data for this compound, this guide also presents established methodologies for its estimation and determination, including experimental protocols and computational chemistry approaches. This information is crucial for professionals in research and development who require accurate thermodynamic parameters for process design, safety analysis, and reaction modeling.

Core Thermochemical Data

Table 1: Thermochemical Data for this compound (CAS No. 13057-19-7)

| Thermochemical Property | Value | Method |

| Standard Enthalpy of Formation (Gas), ΔH°f,298 | -29.3 kcal/mol | Equilibrium Study[1][2] |

| Standard Molar Entropy (Gas), S°298 | Estimated Value | See Section on Estimation Methods |

| Molar Heat Capacity (Gas), Cp | Estimated Value | See Section on Estimation Methods |

Experimental Protocols for Thermochemical Data Determination

Accurate determination of thermochemical data requires rigorous experimental procedures. Below are detailed methodologies for key experiments applicable to volatile and halogenated organic compounds like this compound.

Determination of Enthalpy of Formation via Equilibrium Study

The reported enthalpy of formation for this compound was determined from the study of the gas-phase equilibrium:

CH₃OCH₃ + I₂ ⇌ HI + ICH₂OCH₃ [1][2]

A detailed protocol for such a determination would involve the following steps:

-

Reactant Preparation: A known mixture of dimethyl ether and iodine is prepared in a sealed reaction vessel of a known volume. The initial concentrations of the reactants are precisely determined.

-

Equilibration: The reaction vessel is heated to a series of constant temperatures (e.g., in the range of 515-631.6 K as per the original study) and allowed to reach thermodynamic equilibrium at each temperature.[1][2] The time required to reach equilibrium must be determined experimentally.

-

Equilibrium Concentration Measurement: Once equilibrium is achieved, the concentrations of the reactants and products (dimethyl ether, iodine, hydrogen iodide, and this compound) are measured. This can be accomplished using techniques such as:

-

Gas Chromatography (GC): A gas chromatograph equipped with a suitable column and a detector (e.g., a thermal conductivity detector or a mass spectrometer) can be used to separate and quantify the components of the equilibrium mixture.

-

Spectrophotometry: The concentration of I₂ can be monitored using its characteristic absorption in the visible region.

-

-

Equilibrium Constant Calculation: For each temperature, the equilibrium constant (Keq) is calculated from the measured equilibrium concentrations of the reactants and products.

-

Van't Hoff Analysis: The natural logarithm of the equilibrium constant (ln Keq) is plotted against the reciprocal of the absolute temperature (1/T). According to the Van't Hoff equation, the slope of this plot is equal to -ΔH°/R, where ΔH° is the standard enthalpy change of the reaction and R is the gas constant.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation of this compound can then be calculated using Hess's law, from the experimentally determined ΔH° of the reaction and the known standard enthalpies of formation of dimethyl ether, I₂, and HI.

Combustion Calorimetry

For many organic compounds, the standard enthalpy of formation is determined from the enthalpy of combustion. For a volatile and halogenated compound like this compound, the procedure requires special considerations.

-

Sample Encapsulation: Due to its volatility, a known mass of the liquid sample must be sealed in a container that will rupture upon ignition. Common choices include gelatin capsules or thin-walled glass ampoules.

-

Auxiliary Materials: A known mass of a combustible auxiliary material with a well-characterized enthalpy of combustion (e.g., benzoic acid or paraffin (B1166041) oil) is used to ensure complete combustion of the sample.

-

Bomb Preparation: The sealed sample and auxiliary material are placed in a crucible inside a combustion bomb. A small amount of water is typically added to the bomb to ensure that the combustion products are in their standard states. For an organoiodine compound, the presence of water will lead to the formation of hydroiodic acid (HI).

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited electrically.

-

Temperature Measurement: The temperature change of the calorimeter is measured precisely.

-

Product Analysis: After combustion, the contents of the bomb are analyzed to determine the extent of reaction and the nature of the products. This is a critical step for halogenated compounds. For this compound, the expected products are CO₂, H₂O, and I₂ (or HI in the presence of water). The amounts of these products, as well as any side products like carbon monoxide or unburnt carbon, must be quantified.

-

Energy Calculation: The total heat released is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are then applied for the heat of combustion of the auxiliary material, the heat of formation of nitric acid (from residual nitrogen in the bomb), and the heat of solution of the gaseous products in the bomb water. For an organoiodine compound, a correction for the formation of hydroiodic acid is also necessary.

-

Enthalpy of Formation Calculation: The standard enthalpy of combustion is calculated from the corrected energy of combustion. The standard enthalpy of formation of this compound is then derived using Hess's law and the known standard enthalpies of formation of CO₂, H₂O, and HI.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids.

-

Calorimeter Design: The calorimeter consists of a sample cell surrounded by an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample cell, minimizing heat exchange with the surroundings.

-

Sample Loading: A known mass of the liquid sample is loaded into the sample cell. For a volatile liquid like this compound, the cell must be hermetically sealed to prevent vapor loss.

-

Heating: A precisely measured amount of electrical energy is supplied to the sample cell, causing a small increase in temperature.

-

Temperature Measurement: The temperature of the sample cell is measured with high precision before and after the energy input.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the measured temperature rise, after accounting for the heat capacity of the sample cell (which is determined in separate calibration experiments).

-

Temperature Dependence: The measurement is repeated at different temperatures to determine the heat capacity as a function of temperature.

Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be estimated using computational methods or group additivity schemes.

Benson's Group Additivity Method

Benson's group additivity method is a widely used technique for estimating the thermochemical properties of organic molecules in the gas phase.[3][4][5][6] The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent groups.

For this compound (CH₃OCH₂I), the molecule can be dissected into the following groups:

-

[C-(H)₃(O)] : A carbon atom bonded to three hydrogen atoms and one oxygen atom.

-

[O-(C)₂] : An oxygen atom bonded to two carbon atoms.

-

[C-(H)₂(O)(I)] : A carbon atom bonded to two hydrogen atoms, one oxygen atom, and one iodine atom.

The thermochemical properties are then calculated as:

Property = Σ (Group Contributions) + Symmetry Corrections

To estimate the standard entropy and heat capacity of this compound, one would need to find the established group increment values for each of these groups from comprehensive databases.[3][4][5][6] It is important to note that the accuracy of this method depends on the availability and quality of the group increment data.

Computational Thermochemistry

Modern computational chemistry methods can provide accurate predictions of thermochemical properties.

-

Method Selection: Several well-established methods are available, including:

-

Density Functional Theory (DFT): Methods like B3LYP are computationally efficient and can provide good results, especially when paired with appropriate basis sets.[7][8]

-

Gaussian-n (Gn) Theories: Methods like G3 and G4 are composite methods that aim for high accuracy by combining calculations at different levels of theory.[1][9][10]

-

Complete Basis Set (CBS) Methods: Methods like CBS-QB3 are also composite methods designed to extrapolate to the complete basis set limit for high accuracy.[11][12][13][14]

-

-

Computational Protocol:

-

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule by performing a geometry optimization.

-

Vibrational Frequency Calculation: A frequency calculation is then performed at the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed using a more sophisticated method and a larger basis set on the optimized geometry.

-

Basis Sets for Iodine: For molecules containing heavy elements like iodine, it is crucial to use basis sets that can account for relativistic effects. This is often achieved by using effective core potentials (ECPs) for the core electrons of the iodine atom, with a suitable valence basis set.

-

Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated from the computed electronic energy, ZPVE, and vibrational frequencies using standard statistical mechanics formulas.

-

Conclusion

This technical guide has summarized the available thermochemical data for this compound and provided detailed protocols for its experimental determination and computational estimation. While the standard enthalpy of formation has been experimentally determined, further research is needed to accurately determine the standard entropy and heat capacity. The methodologies outlined in this guide provide a framework for researchers and professionals to obtain these critical parameters, which are essential for the safe and efficient handling and use of this compound in various applications.

References

- 1. Determination of the standard enthalpy of formation of iodine compounds through the G2 and G3(MP2)//B3-SBK theories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structures and Properties Model [webbook.nist.gov]

- 4. metso.com [metso.com]

- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 6. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. G3 theory [schulz.chemie.uni-rostock.de]

- 10. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 11. srd.nist.gov [srd.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Theoretical calculation of jet fuel thermochemistry. 1. Tetrahydrodicylopentadiene (JP10) thermochemistry using the CBS-QB3 and G3(MP2)//B3LYP methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methoxymethyl (MOM) Protection of Primary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methoxymethyl (MOM) ether is a robust and widely utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Its popularity is attributed to its ease of introduction, general stability across a broad range of non-acidic reaction conditions, and the availability of reliable cleavage protocols. This acetal (B89532) protecting group effectively masks the reactivity of alcohols, preventing unwanted side reactions during various synthetic transformations.

This document provides detailed application notes and experimental protocols for the protection of primary alcohols as MOM ethers, with a specific focus on the use of iodomethyl methyl ether as the alkylating agent.

Reaction Mechanism and Principle

The protection of an alcohol as a MOM ether proceeds via a nucleophilic substitution reaction. The alcohol oxygen attacks the electrophilic carbon of a halomethyl methyl ether. The reactivity of the leaving group on the methyl methyl ether significantly influences the reaction rate, following the general trend for halides: I > Br > Cl. While chloromethyl methyl ether (MOM-Cl) is the most commonly used reagent, the in situ or direct use of the more reactive this compound can be advantageous, particularly for less reactive or sterically hindered alcohols.

The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

Experimental Protocols

Two primary methods are presented for the MOM protection of primary alcohols. The first and most common method utilizes chloromethyl methyl ether, with the option of adding a catalytic amount of an iodide salt to generate the more reactive this compound in situ. The second method involves the use of dimethoxymethane (B151124), which serves as a safer alternative to the carcinogenic MOM-Cl.

Protocol 1: MOM Protection using Chloromethyl Methyl Ether and a Hindered Amine Base

This protocol is a widely adopted and generally high-yielding procedure for the protection of primary alcohols.

Materials:

-

Primary alcohol

-

Chloromethyl methyl ether (MOM-Cl) (Caution: Carcinogen)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

Sodium iodide (NaI) (optional, for in situ generation of this compound)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add N,N-diisopropylethylamine (DIPEA) (2.0–4.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

(Optional) If using this compound generated in situ, add a catalytic amount of sodium iodide (NaI) (0.1–0.5 eq.) to the cooled solution.

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.5–3.0 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired MOM-protected alcohol.

Protocol 2: MOM Protection using Dimethoxymethane and an Acid Catalyst

This method provides a safer alternative to the use of the carcinogenic MOM-Cl.

Materials:

-

Primary alcohol

-

Dimethoxymethane (Methylal)

-

Phosphorus pentoxide (P₂O₅) or Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous Chloroform (B151607) (CHCl₃) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 eq.) in anhydrous chloroform (CHCl₃) or dichloromethane (DCM), add dimethoxymethane (an excess can be used as the solvent as well).

-

Carefully add a dehydrating agent like phosphorus pentoxide (P₂O₅) or a catalytic amount of a strong protic acid such as trifluoromethanesulfonic acid (TfOH).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Quantitative Data

The following table summarizes typical reaction conditions and reported yields for the MOM protection of primary alcohols using various methods.

| Reagent System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| MOM-Cl | DIPEA | DCM | 0 to RT | 2-16 | 85-98 | [1][2] |

| MOM-Cl | NaH | THF | 0 to RT | 2-4 | 80-95 | [3] |

| Dimethoxymethane / P₂O₅ | - | CHCl₃ | RT | Varies | Good | [4] |

| Dimethoxymethane / TfOH | - | DCM | RT | Varies | Good | [4] |

Diagrams

Reaction Workflow

The following diagram illustrates the general workflow for the MOM protection of a primary alcohol using a halomethyl methyl ether.

Caption: General workflow for MOM protection of alcohols.

Reaction Mechanism

The following diagram illustrates the SN1-like mechanism for the MOM protection of an alcohol.

Caption: Mechanism of MOM protection of an alcohol.

Deprotection of MOM Ethers

The MOM group is readily cleaved under acidic conditions to regenerate the parent alcohol. A variety of protic and Lewis acids can be employed for this transformation.

Deprotection Protocol using Hydrochloric Acid

Materials:

-

MOM-protected alcohol

-

Methanol (B129727) (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the MOM-protected compound in methanol.

-

Add a catalytic amount of concentrated hydrochloric acid (a few drops).

-

Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the deprotected alcohol.

Conclusion

The methoxymethyl ether is a versatile and reliable protecting group for primary alcohols. The use of this compound, often generated in situ from the more common chloromethyl methyl ether, can enhance the reactivity of the protection reaction, proving advantageous for challenging substrates. The straightforward protection and deprotection protocols make the MOM group an invaluable tool in the arsenal (B13267) of synthetic chemists in research and drug development. Proper safety precautions are paramount when handling halomethyl methyl ethers, particularly the carcinogenic chloromethyl methyl ether.

References

Application Notes and Protocols: Protecting Hindered Secondary Alcohols with Iodomethyl Methyl Ether

Introduction

The protection of hydroxyl groups is a critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical and natural product chemistry. For sterically hindered secondary alcohols, where traditional protecting group strategies may fail or provide low yields, the methoxymethyl (MOM) ether serves as a robust and reliable choice. The use of iodomethyl methyl ether (MOM-I), often generated in situ from chloromethyl methyl ether (MOM-Cl) and a catalytic amount of sodium iodide, provides a highly reactive electrophile capable of efficiently protecting these challenging substrates.[1] This document provides detailed protocols for the protection of hindered secondary alcohols using in situ generated MOM-I and subsequent deprotection.

Note on Safety: Chloromethyl methyl ether (MOM-Cl) is a known carcinogen.[1] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Schematics and Logical Workflow

The overall process involves the protection of a hindered secondary alcohol with MOM-I, followed by a reaction on another part of the molecule, and subsequent deprotection to reveal the original alcohol.

References

Selective Protection of Diols with Iodomethyl Methyl Ether: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective protection of one hydroxyl group in a diol is a fundamental and often challenging task in the synthesis of complex molecules, including pharmaceuticals and natural products. The methoxymethyl (MOM) ether is a popular protecting group for alcohols due to its stability under a wide range of reaction conditions and its relatively straightforward removal. This document provides detailed application notes and protocols for the selective protection of diols using reagents that form MOM ethers, with a focus on achieving high regioselectivity. Iodomethyl methyl ether (CH₃OCH₂I), generated in situ from chloromethyl methyl ether and an iodide salt, or other MOM precursors are utilized for this purpose. The protocols outlined below are based on established methodologies that offer predictable control over which hydroxyl group in a diol is protected.

Core Concepts in Selective Diol Protection

The regioselective protection of a diol is primarily governed by factors such as steric hindrance, electronic effects, and the reaction conditions employed. In general, primary alcohols are more reactive towards sterically demanding protecting groups than secondary alcohols. However, specific reagents and reaction pathways can be employed to reverse this selectivity, allowing for the protection of the more hindered hydroxyl group. Two key strategies for the selective monoprotection of diols with a MOM group are highlighted in these notes:

-

Direct Protection under Basic Conditions: This approach typically favors the protection of the less sterically hindered hydroxyl group.

-

Regiocontrolled Protection via Methylene (B1212753) Acetal (B89532) Cleavage: This innovative one-pot method allows for the selective protection of the more sterically hindered hydroxyl group.

Data Presentation: Regioselectivity in Diol Monoprotection

The following tables summarize the quantitative data for the selective monoprotection of various diols using different methodologies.

Table 1: Regiocontrolled Monoprotection of Diols via Methylene Acetal Cleavage (Fujioka et al.) [1][2][3]

This method facilitates the selective protection of the more hindered hydroxyl group as a MOM ether. The procedure involves the formation of a methylene acetal followed by regioselective cleavage and subsequent MOM ether formation in a one-pot reaction.

| Diol Substrate | Product (More Hindered -OMOM) | Yield (%) | Regioselectivity |

| (±)-1-Phenyl-1,2-ethanediol | (±)-1-(Methoxymethoxy)-1-phenylethan-2-ol | 85 | >99:1 |

| (±)-1,2-Decanediol | (±)-1-(Methoxymethoxy)decan-2-ol | 82 | >99:1 |

| meso-Hydrobenzoin | (1R,2S)-1-(Methoxymethoxy)-1,2-diphenylethan-2-ol | 88 | >99:1 |

| (±)-1,3-Butanediol | (±)-3-(Methoxymethoxy)butan-1-ol | 81 | >99:1 |

| (±)-1-Phenyl-1,3-propanediol | (±)-1-(Methoxymethoxy)-1-phenylpropan-3-ol | 86 | >99:1 |

Table 2: General Protocol for MOM Protection of a Primary Alcohol in the Presence of a Secondary Alcohol

This table illustrates the typical outcome of a direct protection strategy, where the less hindered primary alcohol is preferentially protected.

| Diol Substrate | Product (Primary -OMOM) | Yield (%) | Regioselectivity (Primary:Secondary) |

| 1,2-Propanediol | 1-(Methoxymethoxy)propan-2-ol | ~75-85 | Typically >10:1 |

| 1,3-Butanediol | 4-(Methoxymethoxy)butan-2-ol | ~70-80 | Typically >10:1 |

| Glycerol (1,2,3-Propanetriol) | 1-(Methoxymethoxy)propane-2,3-diol | ~60-70 | Selective for primary |

Experimental Protocols

Protocol 1: Regiocontrolled Monoprotection of a 1,2-Diol at the More Hindered Hydroxyl Group via Methylene Acetal Cleavage[1][2][3]

This protocol is adapted from the work of Fujioka and colleagues and allows for the selective introduction of a MOM group at the more sterically hindered hydroxyl position of a diol.

Materials:

-

Diol (1.0 equiv)

-

Paraformaldehyde (1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (0.05 equiv)

-

Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) (1.2 equiv)

-

2,2'-Bipyridyl (1.2 equiv)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Formation of the Methylene Acetal: To a solution of the diol (1.0 equiv) in toluene, add paraformaldehyde (1.5 equiv) and p-toluenesulfonic acid monohydrate (0.05 equiv). Heat the mixture to reflux with a Dean-Stark apparatus until the starting diol is consumed (as monitored by TLC). Cool the reaction mixture to room temperature.

-

Solvent Exchange: Remove the toluene under reduced pressure. Dissolve the crude methylene acetal in anhydrous dichloromethane (CH₂Cl₂).

-

Regioselective Cleavage and MOM Protection: Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add 2,2'-bipyridyl (1.2 equiv) followed by the dropwise addition of TESOTf (1.2 equiv). Stir the mixture at -78 °C for 30 minutes.

-

Methanolysis: Add anhydrous methanol (MeOH) (10 equiv) to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired monoprotected diol.

Protocol 2: General Procedure for the Selective Monoprotection of a Primary Hydroxyl Group in a Diol

This protocol describes a general method for the preferential protection of a primary alcohol in the presence of a secondary alcohol using chloromethyl methyl ether (MOM-Cl) and a hindered base. This compound can be generated in situ by the addition of sodium iodide.

Materials:

-

Diol (containing both primary and secondary hydroxyls) (1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Chloromethyl methyl ether (MOM-Cl) (1.1 equiv)

-

Sodium iodide (NaI) (optional, 0.2 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the diol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 equiv). If desired, add sodium iodide (0.2 equiv) to generate the more reactive this compound in situ.

-

Addition of MOM-Cl: Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl) (1.1 equiv) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (typically 12-16 hours, monitor by TLC).

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the selectively monoprotected diol.

Deprotection of MOM Ethers

The MOM group is typically removed under acidic conditions. A variety of acids can be employed, with the choice depending on the sensitivity of other functional groups in the molecule.

Protocol 3: Acid-Catalyzed Deprotection of a MOM Ether

Materials:

-

MOM-protected diol

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl) (catalytic amount, e.g., a few drops of concentrated HCl or a solution of HCl in a solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction: Dissolve the MOM-protected diol in methanol or THF. Add a catalytic amount of hydrochloric acid.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours. Gentle heating may be applied if the reaction is sluggish.

-

Work-up: Neutralize the reaction mixture with saturated aqueous NaHCO₃ solution. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The deprotected diol can be further purified by column chromatography if necessary.

Visualizations

Reaction Mechanism and Experimental Workflow Diagrams

Caption: Workflow for the regioselective MOM protection of the more hindered hydroxyl group in a diol.

Caption: Decision flowchart for choosing the appropriate selective MOM protection strategy for a diol.

Conclusion

The selective monoprotection of diols is a critical transformation in organic synthesis. The use of MOM ethers as a protecting group offers a robust and versatile option for chemists. By choosing the appropriate reaction conditions and strategy, such as direct protection or a regiocontrolled cleavage of a methylene acetal, researchers can achieve high selectivity for either the less or more sterically hindered hydroxyl group. The protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of these methods in a laboratory setting. Careful monitoring of the reaction progress and appropriate purification techniques are essential for obtaining the desired monoprotected diols in high yield and purity.

References

- 1. Collection - Total Synthesis of (±)-Dihydrokawain-5-ol. Regioselective Monoprotection of Vicinal Syn-Diols Derived from the Iodocyclofunctionalization of α-Allenic Alcohols - The Journal of Organic Chemistry - Figshare [figshare.com]

- 2. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals [organic-chemistry.org]

- 3. Novel regiocontrolled protection of 1,2- and 1,3-diols via mild cleavage of methylene acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Iodomethyl Methyl Ether in Natural Product Total Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of natural product total synthesis, the strategic use of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal (B13267) of protecting groups for hydroxyl moieties, the methoxymethyl (MOM) ether stands out for its reliability and well-defined reactivity profile. The MOM group is prized for its ease of introduction, stability across a wide range of reaction conditions—including strongly basic, nucleophilic, and many oxidative and reductive environments—and its facile cleavage under acidic conditions. This application note provides a detailed overview of the use of iodomethyl methyl ether and its more common congeners, chloromethyl and bromomethyl methyl ether, for the protection of alcohols as MOM ethers, with a focus on their application in the total synthesis of complex natural products.